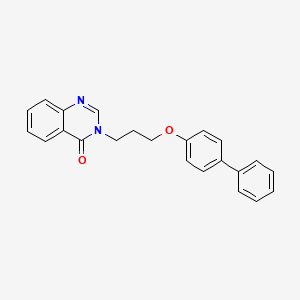
2-(4-Methoxybenzylidene)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxybenzylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a methoxybenzylidene group attached to the benzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 4-methoxybenzaldehyde with benzofuran-3(2H)-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxybenzylidene)benzofuran-3(2H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one
- 2-(4-Methylbenzylidene)benzofuran-3(2H)-one
- 2-(4-Chlorobenzylidene)benzofuran-3(2H)-one
Uniqueness
2-(4-Methoxybenzylidene)benzofuran-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties.
Propriétés
Formule moléculaire |
C16H12O3 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
(2E)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-16(17)13-4-2-3-5-14(13)19-15/h2-10H,1H3/b15-10+ |
Clé InChI |
WPHKUMCSOVGQCK-XNTDXEJSSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3O2 |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12922057.png)
![N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine](/img/structure/B12922064.png)
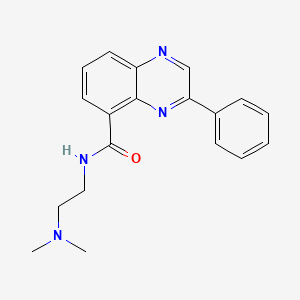




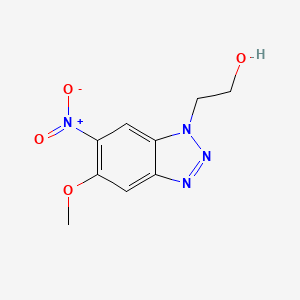
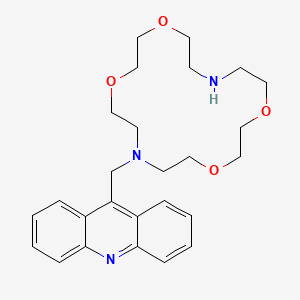
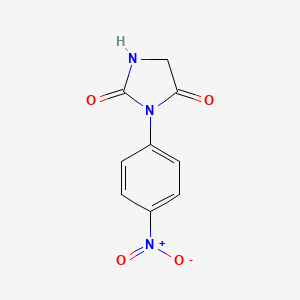

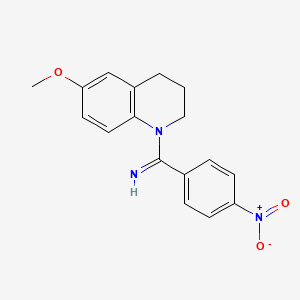
![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
